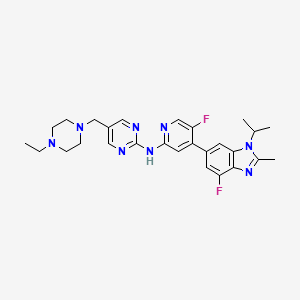
Cdk4/6-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk4/6-IN-2 is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6. These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting these kinases, this compound can effectively halt cell proliferation, making it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk4/6-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cdk4/6-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity or selectivity .
Scientific Research Applications
Cdk4/6-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinases in cell cycle regulation.
Biology: Employed in cell-based assays to investigate the effects of kinase inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit dysregulated cell cycle progression.
Industry: Utilized in the development of new cancer therapies and in the screening of kinase inhibitors
Mechanism of Action
Cdk4/6-IN-2 exerts its effects by binding to the active sites of cyclin-dependent kinases 4 and 6, thereby preventing their interaction with cyclin D. This inhibition blocks the phosphorylation of the retinoblastoma protein, which is necessary for the progression from the G1 phase to the S phase of the cell cycle. As a result, cells are arrested in the G1 phase, leading to reduced cell proliferation and potential induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclin-dependent kinase inhibitors such as palbociclib, ribociclib, and abemaciclib. These compounds also target cyclin-dependent kinases 4 and 6 but may differ in their selectivity, potency, and pharmacokinetic properties .
Uniqueness
Cdk4/6-IN-2 is unique in its specific binding affinity and selectivity for cyclin-dependent kinases 4 and 6. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its chemical structure allows for modifications that can further improve its efficacy and safety profile .
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)methyl]-N-[5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyridin-2-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N8/c1-5-35-6-8-36(9-7-35)16-19-13-31-27(32-14-19)34-25-12-21(23(29)15-30-25)20-10-22(28)26-24(11-20)37(17(2)3)18(4)33-26/h10-15,17H,5-9,16H2,1-4H3,(H,30,31,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOYPFUEZDEQEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(N=C2)NC3=NC=C(C(=C3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F2N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2361090.png)
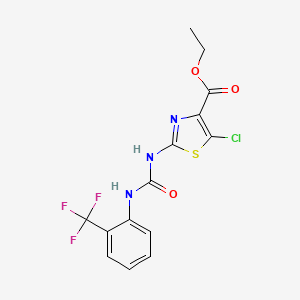
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)
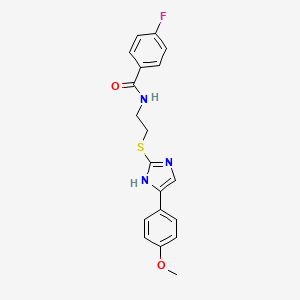
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361099.png)
![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)
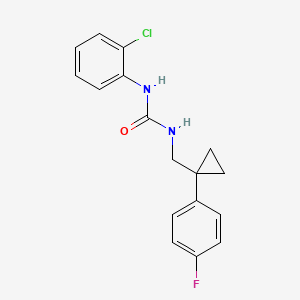
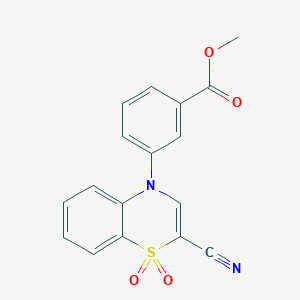
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2361103.png)
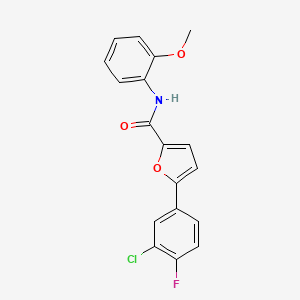


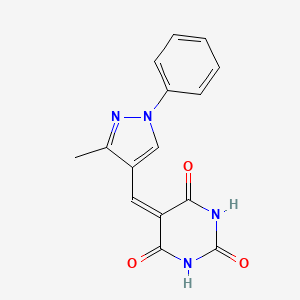
![2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2361110.png)
